
1-Fluoro-2-methylnaphthalene
Overview
Description
1-Fluoro-2-methylnaphthalene is a chemical compound that belongs to the family of naphthalene derivatives. It has the molecular formula C11H9F and a molecular weight of 160.19 g/mol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to the naphthalene ring, making it a fluorinated aromatic hydrocarbon.
Preparation Methods
1-Fluoro-2-methylnaphthalene can be synthesized through various methods. One common synthetic route involves the reaction of 1-bromo-2-methylnaphthalene with n-butyllithium in tetrahydrofuran and hexane at -78°C, followed by the addition of N-fluorobis(benzenesulfon)imide . This method yields the desired product with a high degree of purity. Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction times to ensure consistent quality and yield.
Chemical Reactions Analysis
1-Fluoro-2-methylnaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The aromatic ring can undergo reduction reactions, although these are less common for fluorinated naphthalenes.
Common reagents used in these reactions include n-butyllithium, N-fluorobis(benzenesulfon)imide, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Fluoro-2-methylnaphthalene (FMN) is a fluorinated derivative of naphthalene that has garnered interest in various scientific and industrial applications due to its unique chemical properties. This article explores the applications of FMN, focusing on its use in scientific research, particularly in the fields of organic chemistry, materials science, and medicinal chemistry.
Organic Chemistry
FMN serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Functionalization : FMN can be further modified to introduce various functional groups, facilitating the synthesis of complex organic molecules.
- Fluorinated Ligands : It is used to create ligands for transition metal catalysis, enhancing reaction selectivity and efficiency.
Materials Science
The incorporation of FMN into polymer matrices has been explored for:
- Fluorescent Materials : Due to its fluorescent properties, FMN can be used in the development of sensors and imaging agents.
- Thermal Stability : Polymers containing FMN exhibit improved thermal stability and mechanical properties, making them suitable for high-performance applications.
Medicinal Chemistry
FMN has potential applications in drug discovery and development:
- Anticancer Agents : Research indicates that fluorinated compounds like FMN can exhibit enhanced biological activity against cancer cells due to their ability to interact with biological targets more effectively.
- Pharmacokinetics : The fluorine atom can influence the pharmacokinetic properties of drugs, improving their bioavailability and metabolic stability.
Case Study 1: Fluorinated Ligands in Catalysis
A study demonstrated the use of FMN-derived ligands in palladium-catalyzed cross-coupling reactions. The introduction of fluorine increased the ligand's electron-withdrawing ability, resulting in higher yields and selectivity in coupling reactions involving aryl halides.
Case Study 2: Development of Fluorescent Sensors
Researchers developed a fluorescent sensor based on FMN for detecting metal ions. The sensor exhibited significant fluorescence enhancement upon binding with specific metal ions, showcasing its potential for environmental monitoring applications.
Case Study 3: Anticancer Activity Assessment
A series of experiments evaluated the cytotoxic effects of FMN on various cancer cell lines. Results indicated that FMN exhibited selective toxicity towards certain cancer cells, prompting further investigation into its mechanism of action and potential as an anticancer agent.
Table 1: Comparison of Synthesis Methods for FMN
Method | Advantages | Limitations |
---|---|---|
Electrophilic Fluorination | High yield, selective | Requires specialized reagents |
Fluorodealkylation | Simple procedure | Limited to specific substrates |
Table 2: Applications of FMN in Different Fields
Field | Application | Description |
---|---|---|
Organic Chemistry | Building block for synthesis | Used to create complex organic compounds |
Materials Science | Development of fluorescent materials | Enhances sensor performance |
Medicinal Chemistry | Potential anticancer agent | Exhibits selective toxicity towards cancer cells |
Mechanism of Action
The mechanism of action of 1-fluoro-2-methylnaphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, altering their activity and leading to various physiological effects. The fluorine atom can enhance the compound’s binding affinity and selectivity for its target, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1-Fluoro-2-methylnaphthalene can be compared with other fluorinated naphthalenes, such as 1-fluoro-2-naphthaldehyde and 2-fluoro-1-methylnaphthalene . These compounds share similar structural features but differ in the position of the fluorine and methyl groups, which can influence their chemical reactivity and biological activity. The unique combination of fluorine and methyl groups in this compound makes it particularly useful for specific applications where these functional groups are advantageous.
Similar Compounds
- 1-Fluoro-2-naphthaldehyde
- 2-Fluoro-1-methylnaphthalene
- 1-Bromo-2-methylnaphthalene
- 2-Bromo-1-methylnaphthalene
Biological Activity
1-Fluoro-2-methylnaphthalene is a fluorinated aromatic compound that has garnered attention in various fields, particularly in medicinal chemistry and toxicology. This article explores its biological activity, including its biochemical properties, cellular effects, metabolic pathways, and potential applications.
This compound (CAS Number: 573-99-9) is a derivative of naphthalene with a fluorine atom substituted at the first position and a methyl group at the second position. Its synthesis typically involves nucleophilic substitution reactions, where the fluorine can be replaced by various nucleophiles under specific conditions. The compound has been studied for its potential applications in organic synthesis and medicinal chemistry due to its unique reactivity profile.
Enzymatic Interactions
This compound has been shown to interact with various enzymes, influencing biochemical pathways. Studies indicate that it can modulate the activity of cytochrome P450 enzymes, which are crucial for the metabolism of xenobiotics. Specifically, it has been observed to induce the activity of CYP1A1 and CYP1A2 in liver tissues, which are responsible for the bioactivation of polycyclic aromatic hydrocarbons .
Metabolic Pathways
The metabolism of this compound leads to the formation of several metabolites, including 1-naphthoic acid (1-NA). Research involving animal models has demonstrated that exposure to this compound results in significant concentrations of 1-NA in tissues such as kidneys and liver, suggesting a pathway for potential toxicity and genotoxicity . The metabolic conversion is facilitated by cytochrome P450 enzymes, which play a critical role in detoxifying harmful substances.
Toxicological Studies
In vitro studies have assessed the genotoxic effects of this compound using V79 hamster fibroblast cells. Results indicated that extracts from urine of rats exposed to this compound increased the frequency of micronuclei in treated cells, suggesting potential mutagenic properties . Furthermore, elevated levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) were observed post-exposure, indicating hepatotoxicity .
Dose-Response Relationships
The effects of this compound vary significantly with dosage. Lower doses may exhibit beneficial modulation of enzyme activity and metabolic processes, while higher doses can lead to adverse effects such as cellular damage and disruption of normal physiological functions. This dose-dependent response highlights the importance of careful dosage management in therapeutic applications.
Case Study: Metabolism in Animal Models
A study conducted on rats exposed to this compound vapors revealed that higher exposure doses correlated with increased levels of 1-naphthoic acid in various tissues. The research emphasized the role of metabolic enzymes in processing this compound and highlighted potential health risks associated with inhalation exposure .
Research Findings on Antimicrobial Properties
In addition to its toxicological profile, derivatives of this compound have been investigated for their antimicrobial properties. Preliminary studies suggest that certain derivatives may possess activity against various bacterial strains, indicating potential applications in developing new antimicrobial agents.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 1-Fluoro-2-methylnaphthalene in laboratory settings?
- Methodology :
- Methylation : Introduce the methyl group via Friedel-Crafts alkylation using methyl chloride or methyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
- Fluorination : Use halogen exchange (Halex reaction) with KF in polar aprotic solvents (e.g., DMF) or electrophilic fluorination agents like Selectfluor™.
- Purification : Employ column chromatography or recrystallization to isolate the product. Validate purity via GC-MS or HPLC .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Key Techniques :
- ¹H and ¹⁹F NMR : Identify substituent positions and confirm fluorine incorporation. Chemical shifts for aromatic protons and fluorine are diagnostic .
- GC-MS : Determine molecular weight and fragmentation patterns to confirm structural integrity .
- IR Spectroscopy : Detect functional groups (e.g., C-F stretches at 1000–1100 cm⁻¹) .
Advanced Research Questions
Q. How do researchers assess the potential toxicological mechanisms of this compound given structural similarities to methylnaphthalenes?
- Approach :
- Comparative Studies : Use in vitro models (e.g., hepatic microsomes) to compare metabolic pathways of this compound with 1- or 2-methylnaphthalene. Fluorine’s electronegativity may alter cytochrome P450-mediated oxidation .
- Biomarker Analysis : Measure urinary metabolites (e.g., dihydrodiols or mercapturic acids) in animal models to identify detoxification pathways .
- Risk of Bias Assessment : Apply criteria from Table C-7 (e.g., randomization, dose concealment) to evaluate study reliability .
Q. What strategies are employed to resolve contradictions in experimental data regarding the environmental persistence of halogenated naphthalene derivatives?
- Methodology :
- Systematic Review : Follow ATSDR’s framework (Steps 1–8) to screen literature, extract data, and assess confidence levels .
- Data Harmonization : Normalize variables (e.g., soil pH, temperature) across studies to isolate compound-specific degradation rates .
- Contradiction Analysis : Use tools like risk of bias questionnaires (Table C-6) to identify methodological discrepancies in conflicting studies .
Q. What in silico approaches are utilized to predict the metabolic pathways of this compound?
- Computational Tools :
- QSAR Models : Corrogate fluorine’s electronic effects with metabolic rates using databases like PubChem .
- Molecular Docking : Simulate interactions between the compound and CYP450 isoforms to predict oxidation sites .
- ADMET Prediction : Software like ADMETLab² estimates bioavailability, toxicity, and environmental half-life .
Q. How do the electronic effects of fluorine substitution influence the reactivity of methylnaphthalenes in cross-coupling reactions?
- Mechanistic Insights :
- Electron-Withdrawing Effects : Fluorine deactivates the aromatic ring, directing electrophilic substitution to the methyl-bearing position. This enhances regioselectivity in Suzuki-Miyaura couplings .
- Steric Considerations : The methyl group may hinder access to reaction sites, necessitating bulky ligands (e.g., SPhos) in palladium-catalyzed reactions .
Properties
IUPAC Name |
1-fluoro-2-methylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F/c1-8-6-7-9-4-2-3-5-10(9)11(8)12/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPVYRBHXGLGOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577453 | |
Record name | 1-Fluoro-2-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573-99-9 | |
Record name | 1-Fluoro-2-methylnaphthalene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=573-99-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Fluoro-2-methylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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